molecular formula C7H7N3O B2670414 5-Amino-2-methoxypyridine-3-carbonitrile CAS No. 1184216-65-6

5-Amino-2-methoxypyridine-3-carbonitrile

Cat. No.: B2670414
CAS No.: 1184216-65-6
M. Wt: 149.153
InChI Key: SDJVRWVDXNEUOT-UHFFFAOYSA-N
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Description

5-Amino-2-methoxypyridine-3-carbonitrile: is a heterocyclic organic compound with the molecular formula C7H7N3O . It is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methoxypyridine-3-carbonitrile typically involves the reduction of 2-methoxy-5-nitropyridine. The process includes heating a mixture of 50% methanol, iron powder, and acetic acid to reflux, followed by the gradual addition of 2-methoxy-5-nitropyridine. The reaction mixture is then refluxed for 4 hours. After the reaction, the mixture is basified with 20% sodium hydroxide solution, filtered, and the filtrate is distilled under reduced pressure to collect the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves acyl chlorides and a base such as sodium hydroxide.

    Condensation Reactions: Often requires condensing agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products:

    Amide Derivatives: Formed from nucleophilic substitution and condensation reactions.

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxypyridine-3-carbonitrile and its derivatives involves interactions with specific molecular targets. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity and other cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

5-amino-2-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJVRWVDXNEUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184216-65-6
Record name 5-amino-2-methoxypyridine-3-carbonitrile
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